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These application notes provide a detailed overview of established and advanced
methodologies for the investigation of protein-protein interactions involving the Ribosomal
Protein L23 (RPL23). The protocols and data presentation are designed to guide researchers in
designing and executing experiments to identify and characterize RPL23 binding partners, and
to understand its role in cellular pathways, particularly in the context of cancer biology and drug
development.

Introduction to RPL23 and its Significance

Ribosomal Protein L23 (RPL23) is a component of the 60S large ribosomal subunit, essential
for protein synthesis. Beyond its canonical role in ribosome biogenesis, RPL23 has emerged
as a critical regulator of the p53 tumor suppressor pathway. It directly binds to the E3 ubiquitin
ligase MDMZ2, inhibiting its activity and leading to the stabilization and activation of p53. This
function places RPL23 at the crossroads of ribosome biogenesis, cell cycle control, and
apoptosis, making it a protein of significant interest in cancer research and as a potential
therapeutic target. Understanding the intricate network of RPL23-protein interactions is
paramount to elucidating its extraribosomal functions and its role in disease.

Section 1: Identification of RPL23 Interacting
Proteins
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Several powerful techniques can be employed to identify novel protein interaction partners of
RPL23. This section details two primary methodologies: Co-Immunoprecipitation (Co-IP)
coupled with Mass Spectrometry (MS) and Yeast Two-Hybrid (Y2H) screening.

Co-Immunoprecipitation (Co-IP) Coupled with Mass
Spectrometry (MS)

Co-IP is a robust method to isolate RPL23 and its interacting partners from cell lysates. The
subsequent analysis of the immunoprecipitated complex by mass spectrometry allows for the
identification of these binding proteins.
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Figure 1: Workflow for Co-IP-MS to identify RPL23 interactors.
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This protocol is adapted from standard Co-IP procedures and optimized for the study of RPL23
interactions.

Materials:
e Cell culture plates (10 cm or 15 cm dishes)
e Phosphate-Buffered Saline (PBS), ice-cold

e Lysis Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly
added protease and phosphatase inhibitor cocktails.

e Anti-RPL23 antibody (validated for immunoprecipitation)
e Control IgG (from the same species as the anti-RPL23 antibody)
e Protein A/G magnetic beads or agarose resin
o Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40)
o Elution Buffer: 0.1 M glycine (pH 2.5) or 2x Laemmli sample buffer
o Neutralization Buffer: 1 M Tris-HCI (pH 8.5)
e Microcentrifuge tubes, refrigerated centrifuge, and rotator.
Procedure:
e Cell Culture and Harvest:

o Grow cells (e.g., HEK293T, U20S) to 80-90% confluency.

o Wash cells twice with ice-cold PBS.

o Add 1 mL of ice-cold Lysis Buffer to a 10 cm dish. Scrape the cells and transfer the lysate
to a pre-chilled microcentrifuge tube.

e Cell Lysis:
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o Incubate the lysate on ice for 30 minutes with occasional vortexing.
o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

e Pre-clearing the Lysate:
o Add 20-30 uL of Protein A/G beads and 1-2 ug of control IgG to the clarified lysate.
o Incubate on a rotator for 1 hour at 4°C.

o Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic
beads) and transfer the supernatant to a new tube. This step reduces non-specific binding
to the beads and IgG.

e Immunoprecipitation:

o Add 2-5 pg of anti-RPL23 antibody to the pre-cleared lysate.

o Incubate on a rotator for 2-4 hours or overnight at 4°C.

o Add 30-50 L of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
e Washing:

o Pellet the beads and discard the supernatant.

o Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash,
carefully remove all residual buffer.

e Elution:

o For Mass Spectrometry: Add 50 uL of 0.1 M glycine (pH 2.5) to the beads and incubate for
5-10 minutes at room temperature. Pellet the beads and transfer the supernatant (eluate)
to a new tube containing 5 pL of Neutralization Buffer.

o For Western Blotting: Add 30-50 pL of 2x Laemmli sample buffer to the beads and boil for
5-10 minutes at 95°C.
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e Mass Spectrometry Analysis:

o The eluted proteins are typically separated by SDS-PAGE, stained (e.g., with Coomassie
blue), and the entire lane or specific bands are excised.

o The gel pieces are subjected to in-gel tryptic digestion.

o The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o The MS/MS data is then searched against a protein database to identify the co-
immunoprecipitated proteins.

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell
culture (SILAC) or label-free quantification (LFQ), can be employed to distinguish specific
interactors from non-specific background proteins. The results are often presented in a table
format.

Table 1: Putative RPL23 Interacting Proteins Identified by Co-IP-MS (lllustrative Data)

Fold
Method of Enrichment

Interacting Gene . L
UniProt ID Quantificati (RPL23-IP p-value

Protein Symbol
on vs. Control-
IP)
MDM2 MDM2 Q00987 SILAC 15.2 < 0.001
p53 TP53 P04637 LFQ 8.5 <0.01
Nucleolin NCL P19338 SILAC 51 < 0.05

Note: The data in this table is for illustrative purposes and does not represent actual
experimental results. Researchers should generate their own data and perform appropriate
statistical analysis.
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Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions in
vivo. In this system, RPL23 is used as the "bait" to screen a library of "prey" proteins.
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Figure 2: Workflow for Yeast Two-Hybrid screening with RPL23 as bait.
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This protocol outlines the key steps for performing a Y2H screen. It is recommended to use a
commercially available Y2H kit and follow the manufacturer's instructions for specific details.

Materials:

Yeast strains (e.g., AH109, Y187)

Bait vector (e.g., pGBKT7)

Prey library in a suitable vector (e.g., pPGADT7)

Yeast transformation reagents (e.g., PEG/LIAC)

Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

X-a-Gal for blue/white screening
Procedure:
¢ Bait Plasmid Construction:

o Clone the full-length coding sequence of human RPL23 in-frame with the DNA-binding
domain (e.g., GAL4-BD) in the bait vector.

o Verify the construct by sequencing.

» Bait Auto-activation Test:
o Transform the bait plasmid into the appropriate yeast strain.
o Plate on selective media (e.g., SD/-Trp and SD/-Trp/-His).

o Growth on SD/-Trp/-His indicates that the bait protein alone can activate the reporter
genes (auto-activation). If auto-activation occurs, the bait construct may need to be
modified (e.g., by deleting activation domains).

» Yeast Mating and Library Screening:

o Transform the prey library into a yeast strain of the opposite mating type.
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o Mate the bait-containing yeast strain with the prey library strain.

o Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to
select for colonies where a protein-protein interaction has occurred.

o |dentification of Positive Clones:
o Pick colonies that grow on the high-stringency media.

o Perform a reporter gene assay (e.g., B-galactosidase filter lift assay) to confirm the
interaction.

o Isolate the prey plasmids from the positive yeast colonies.
o Sequence the prey plasmid inserts to identify the RPL23-interacting proteins.
 Validation:

o Re-transform the identified prey plasmid with the bait plasmid into fresh yeast to confirm
the interaction.

o Perform Co-IP or other biochemical assays to validate the interaction in a different system.

Section 2: Characterization of RPL23-Protein
Interactions

Once potential interacting partners have been identified, it is crucial to characterize the
biophysical properties of these interactions. Surface Plasmon Resonance (SPR) is a powerful
technique for studying the kinetics and affinity of protein-protein interactions in real-time.

Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (in solution) to a ligand (immobilized on a sensor chip)
by detecting changes in the refractive index at the sensor surface. This allows for the
determination of association rate constants (ka), dissociation rate constants (kd), and the
equilibrium dissociation constant (KD).
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Figure 3: Workflow for Surface Plasmon Resonance analysis.

This protocol provides a general framework for analyzing the interaction between RPL23 and
MDM2 using SPR.

Materials:
¢ SPR instrument (e.g., Biacore)

¢ Sensor chip (e.g., CM5, Ni-NTA)
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Purified recombinant RPL23 and MDM2 proteins (with appropriate tags, e.g., His-tag, GST-
tag)

Immobilization reagents (e.g., amine coupling kit, anti-tag antibodies)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., low pH glycine)

Procedure:

e Ligand Immobilization:

o Immobilize one of the interacting proteins (the ligand, e.g., MDMZ2) onto the sensor chip
surface. This can be done via covalent coupling (e.g., amine coupling) or through high-
affinity capture (e.g., using an anti-tag antibody). A reference flow cell should be prepared
in parallel (e.g., with an irrelevant protein or no protein).

Analyte Injection:

o Prepare a series of dilutions of the other protein (the analyte, e.g., RPL23) in running
buffer.

o Inject the different concentrations of the analyte over the ligand and reference flow cells.

Data Collection:

o Monitor the binding response (in Resonance Units, RU) in real-time during the association
(analyte injection) and dissociation (buffer flow) phases.

Surface Regeneration:

o After each binding cycle, inject a regeneration solution to remove the bound analyte and
prepare the surface for the next injection.

Data Analysis:
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o Subtract the reference flow cell data from the ligand flow cell data to obtain the specific
binding sensorgrams.

o Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine
the kinetic parameters (ka, kd) and the affinity (KD).

The quantitative data obtained from SPR experiments should be summarized in a clear and
concise table.

Table 2: Kinetic and Affinity Constants for the RPL23-MDM2 Interaction (lllustrative Data)

Interacting

. ka (1/Ms) kd (1/s) KD (nM)
Proteins
RPL23 - MDM2 1.5x 1075 3.0x 10”3 20

RPL23 (mutant) -

No significant binding
MDM2

Note: The data in this table is for illustrative purposes. Actual values will depend on the specific
proteins and experimental conditions.

Section 3: RPL23 Signaling Pathways

RPL23 is a key component of signaling pathways that respond to oncogenic stress.
Understanding these pathways is crucial for developing targeted therapies.

The RAS-RPL23-MDM2-p53 Signhaling Pathway

Oncogenic RAS signaling can lead to increased expression of RPL23, which in turn contributes
to the stabilization of p53 through the inhibition of MDM2. This represents an important tumor
suppressor mechanism.
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Figure 4: The RAS-RPL23-MDM2-p53 signaling pathway.
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This pathway highlights how oncogenic signals can be counteracted by cellular surveillance
mechanisms involving ribosomal proteins. The upregulation of RPL23 by the PISK/AKT/mTOR
and MEK/ERK/mTOR pathways provides a direct link between oncogenic signaling and the
activation of the p53 tumor suppressor. The inhibition of MDM2 by RPL23 prevents the
ubiquitination and subsequent degradation of p53, leading to its accumulation and the induction
of downstream target genes involved in apoptosis and cell cycle arrest.

Conclusion

The study of RPL23-protein interactions is a rapidly evolving field with significant implications
for our understanding of cancer biology and the development of novel therapeutic strategies.
The methods and protocols outlined in these application notes provide a comprehensive guide
for researchers to identify, characterize, and understand the functional consequences of these
interactions. By combining techniques such as Co-IP-MS, Y2H, and SPR, a detailed picture of
the RPL23 interactome and its role in cellular signaling can be elucidated, paving the way for
future discoveries and therapeutic innovations.

 To cite this document: BenchChem. [Application Notes and Protocols for Studying RPL23-
Protein Interactions]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138264#methods-for-studying-rpl23-protein-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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